1-Phenyl-2-(thiophen-2-yl)propan-1-one
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Overview
Description
1-Phenyl-2-(thiophen-2-yl)propan-1-one is an organic compound that features a phenyl group and a thiophene ring attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(thiophen-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction typically yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(thiophen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1-Phenyl-2-(thiophen-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacological agent with anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(thiophen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methiopropamine: A stimulant with a similar thiophene ring structure but different pharmacological properties.
Thiopropamine: Another thiophene-based compound with stimulant effects.
Uniqueness: 1-Phenyl-2-(thiophen-2-yl)propan-1-one stands out due to its unique combination of a phenyl group and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
873335-98-9 |
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Molecular Formula |
C13H12OS |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
1-phenyl-2-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C13H12OS/c1-10(12-8-5-9-15-12)13(14)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
FCRVQQXOBAGSFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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